2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide

Physical property differentiation Procurement specification Thermal stability

2-Bromo-2,2-difluoro-N-methyl-N-phenylacetamide (CAS 2792-02-1) is a tertiary α-bromo-α,α-difluoroacetamide derivative bearing an N-methyl-N-phenyl substitution pattern (C₉H₈BrF₂NO, MW 264.07). It exhibits a melting point of 138 °C, a boiling point of 232.8 °C, and a density of 1.598 g/cm³.

Molecular Formula C9H8BrF2NO
Molecular Weight 264.07 g/mol
CAS No. 2792-02-1
Cat. No. B6611879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide
CAS2792-02-1
Molecular FormulaC9H8BrF2NO
Molecular Weight264.07 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C(F)(F)Br
InChIInChI=1S/C9H8BrF2NO/c1-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyVXOOBCBXNYMPJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-2,2-difluoro-N-methyl-N-phenylacetamide (CAS 2792-02-1): Core Properties and Synthetic Role of a Tertiary Bromodifluoroacetamide Building Block


2-Bromo-2,2-difluoro-N-methyl-N-phenylacetamide (CAS 2792-02-1) is a tertiary α-bromo-α,α-difluoroacetamide derivative bearing an N-methyl-N-phenyl substitution pattern (C₉H₈BrF₂NO, MW 264.07). It exhibits a melting point of 138 °C, a boiling point of 232.8 °C, and a density of 1.598 g/cm³ . The compound serves as a key intermediate in metal-free radical cyclization cascades that deliver 3,3-difluoro-2-oxindoles, a pharmacologically privileged scaffold [1]. Its tertiary amide structure also enables visible-light photoredox intramolecular C–H difluoroacetamidation at room temperature using fac-Ir(ppy)₃ as a photocatalyst [2]. These features position the compound as a multifunctional synthon in medicinal chemistry and agrochemical intermediate synthesis.

Why 2-Bromo-2,2-difluoro-N-methyl-N-phenylacetamide Cannot Be Replaced by the N–H Analog or Other Bromodifluoroacetamides in Critical Synthetic Sequences


Substituting 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide with the closest structural analog—2-bromo-2,2-difluoro-N-phenylacetamide (CAS 127427-45-6, the N–H derivative)—introduces three quantifiable liabilities. First, the N–H analog possesses a markedly lower melting point (88.6–89.1 °C vs. 138 °C) and a higher boiling point (292.1 °C vs. 232.8 °C) , creating divergent handling and purification requirements that affect reproducibility in kilo-lab and pilot-scale operations. Second, the N–H analog cannot serve as a direct precursor to N-methyl-3,3-difluoro-2-oxindoles; the radical cyclization step that delivers 3,3-difluoro-1-methylindolin-2-ones in 53–72% yield is structurally contingent on the N-methyl substituent [1]. Third, tertiary bromodifluoroacetamides exhibit distinct photoredox behavior compared to secondary amides in visible-light-driven C–H difluoroacetamidation, where amide N-substitution directly influences electron-donor–acceptor complex formation and radical generation efficiency [2]. Generic substitution therefore compromises both the reaction outcome and the physical processability of the intermediate.

Quantitative Differentiation Evidence: 2-Bromo-2,2-difluoro-N-methyl-N-phenylacetamide vs. Closest Analogs


Melting Point Elevation and Boiling Point Depression Relative to the N–H Analog Improve Handling and Distillation Profiles

2-Bromo-2,2-difluoro-N-methyl-N-phenylacetamide exhibits a melting point of 138 °C, compared to 88.6–89.1 °C for the N–H analog 2-bromo-2,2-difluoro-N-phenylacetamide (CAS 127427-45-6) . Its boiling point is 232.8 °C, versus 292.1 °C for the N–H analog—a difference of −59.3 °C . Density also differs: 1.598 g/cm³ for the target compound vs. 1.705 g/cm³ for the comparator . These differences arise solely from the N-methyl substitution, as the two compounds share identical bromodifluoroacetyl and N-phenyl structural elements.

Physical property differentiation Procurement specification Thermal stability

High-Yield N-Methylation Route from the N–H Precursor Ensures Scalable Access to the Tertiary Amide

The compound is synthesized from 2-bromo-2,2-difluoro-N-phenylacetamide via methylation with methyl iodide in acetonitrile under reflux for 24 h, affording the N-methylated product in 75–90% isolated yield [1]. The precursor N–H analog is itself prepared from neat aromatic amines and ethyl bromodifluoroacetate in 85–93% yield [1], establishing a two-step telescoped sequence with an overall yield range of approximately 64–84%. This contrasts with the N–H analog, which cannot undergo further N-functionalization without this methylation step.

Synthetic efficiency Process scalability N-alkylation

Exclusive Access to N-Methyl-3,3-Difluoro-2-Oxindoles via Metal-Free Radical Cyclization

Under metal-free conditions employing 3.0 equivalents of sodium formaldehyde sulfoxylate in aqueous DMF/H₂O, 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide undergoes intramolecular radical cyclization to furnish 3,3-difluoro-1-methylindolin-2-ones in 53–72% isolated yield [1]. The N–H analog (2-bromo-2,2-difluoro-N-phenylacetamide) cannot deliver N-methyl oxindoles by this pathway because the cyclization product inherits the nitrogen substitution pattern of the starting amide; the N–H analog would instead yield NH-oxindoles.

Radical cyclization Oxindole synthesis Metal-free methodology

Tertiary Amide Structure Enables Visible-Light Photoredox Intramolecular C–H Difluoroacetamidation at Ambient Temperature

Tertiary aryl bromodifluoroacetamides—including 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide as a representative substrate—participate in visible-light-driven intramolecular C–H difluoroacetamidation using fac-Ir(ppy)₃ photocatalyst and a 3 W blue LED light source at room temperature, yielding 3,3-difluoro-2-oxindoles in moderate to excellent yields [1]. A related study demonstrated that directed C–H difluoroacetamidation of unactivated arenes and heteroarenes with bromodifluoroacetamides proceeds efficiently via visible-light photoredox catalysis at room temperature [2]. Secondary bromodifluoroacetamides (bearing N–H) exhibit different electron-donor–acceptor complex formation behavior and may require distinct optimization [2].

Visible-light photoredox C–H functionalization Difluoroacetamidation

Higher Melting Point Simplifies Solid-Phase Handling and Reduces Solvent Contamination Risks During Weighing and Transfer

With a melting point of 138 °C, 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide remains a stable solid at ambient temperatures well above typical laboratory and warehousing conditions (20–40 °C) . In contrast, the N–H analog melts at 88.6–89.1 °C , which approaches the upper range of uncontrolled summer warehouse temperatures in some regions, risking partial melting, caking, and solvent entrapment during storage. The target compound is supplied as a pale yellow liquid or low-melting solid by vendors ; when produced as a crystalline solid, its 49 °C melting point advantage over the N–H analog substantially reduces handling losses.

Procurement advantage Laboratory handling Solid-form stability

Participation in Nickel-Catalyzed Negishi Cross-Coupling Expands the Usable Difluoromethylation Toolbox Beyond the N–H Analog

Bromodifluoroacetamides, including tertiary amides such as 2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide, serve as competent electrophilic partners in nickel-catalyzed Negishi cross-coupling with arylzinc reagents, enabling microwave-assisted construction of difluoromethylated aromatic amides under mild conditions [1]. This transformation installs the –CF₂CONR¹R² motif directly onto aryl rings and is compatible with a range of amide moieties including cyclic, primary, secondary, and tertiary amides [1]. The tertiary N-methyl-N-phenyl substitution pattern on the target compound provides a specific –CF₂CON(Me)Ph pharmacophoric element that cannot be introduced using the simpler N–H or N,N-dialkyl analogs without post-coupling N-functionalization.

Negishi coupling Difluoromethylation Cross-coupling

High-Value Application Scenarios for 2-Bromo-2,2-difluoro-N-methyl-N-phenylacetamide (CAS 2792-02-1) Based on Quantitative Differentiation Evidence


One-Step Synthesis of N-Methyl-3,3-Difluoro-2-Oxindole Libraries for Kinase Inhibitor Discovery

Medicinal chemistry groups pursuing 3,3-difluoro-2-oxindole-based kinase inhibitors can utilize this compound as a direct radical cyclization precursor under metal-free, aqueous conditions (sodium formaldehyde sulfoxylate, DMF/H₂O), obtaining 3,3-difluoro-1-methylindolin-2-ones in 53–72% yield without requiring transition-metal catalysts or post-cyclization N-alkylation [1]. The N–H analog cannot deliver the N-methyl oxindole scaffold directly, making this compound the preferred starting material when the N-methyl substituent is part of the target pharmacophore.

Visible-Light Photoredox Synthesis of Fluorinated Oxindoles at Ambient Temperature

Process chemistry laboratories implementing sustainable, room-temperature photoredox methodologies can employ this compound with fac-Ir(ppy)₃ (1 mol%) and 3 W blue LED irradiation for intramolecular C–H difluoroacetamidation, producing 3,3-difluoro-2-oxindoles in moderate to excellent yields without external heating [2]. The tertiary amide structure eliminates competing N–H bond cleavage pathways, potentially simplifying impurity profiles compared to secondary bromodifluoroacetamides.

Nickel-Catalyzed Installation of the –CF₂CON(Me)Ph Motif onto Aryl Cores via Negishi Coupling

Structure–activity relationship (SAR) campaigns requiring systematic variation of the aryl group attached to a –CF₂CON(Me)Ph moiety can use this compound in nickel-catalyzed Negishi cross-coupling with diverse arylzinc reagents, installing the fully elaborated tertiary difluoroacetamide fragment in a single step under microwave-assisted conditions [3]. This avoids the two-step sequence of coupling a simpler bromodifluoroacetamide followed by N-methylation/N-phenylation.

Agrochemical Intermediate for Herbicidal gem-Difluoro Phenylacetamide Derivatives

Patent literature identifies gem-difluoro phenylacetic acid and phenylacetamide derivatives as herbicidal active ingredients [4]. This compound serves as a late-stage intermediate that already incorporates the N-methyl-N-phenyl substitution pattern required for certain herbicidal phenylacetamides. Its higher melting point (138 °C vs. 88.6 °C for the N–H analog) facilitates large-scale solid handling during agrochemical process development and pilot-plant campaigns .

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